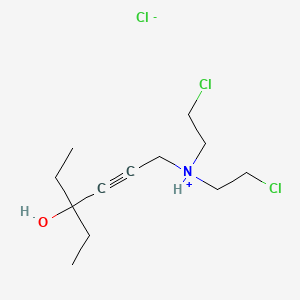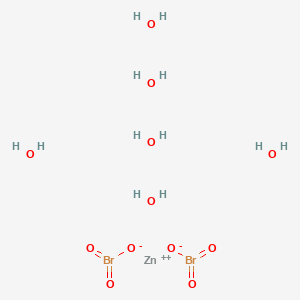
((E)-3-Chloro-1-methyl-propenyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((E)-3-Chloro-1-methyl-propenyl)-benzene: is an organic compound characterized by the presence of a benzene ring substituted with a (E)-3-chloro-1-methyl-propenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-Chloro-1-methyl-propenyl)-benzene typically involves the reaction of benzene with (E)-3-chloro-1-methyl-propenyl chloride under specific conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product.
化学反应分析
Types of Reactions:
Oxidation: ((E)-3-Chloro-1-methyl-propenyl)-benzene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or alkane derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: NaOH in aqueous solution, NH3 in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
科学研究应用
Chemistry: ((E)-3-Chloro-1-methyl-propenyl)-benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
作用机制
The mechanism by which ((E)-3-Chloro-1-methyl-propenyl)-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atom can participate in halogen bonding, influencing the activity of target molecules. Additionally, the propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that further modulate biological pathways.
相似化合物的比较
- ((E)-3-Bromo-1-methyl-propenyl)-benzene
- ((E)-3-Iodo-1-methyl-propenyl)-benzene
- ((E)-3-Fluoro-1-methyl-propenyl)-benzene
Comparison: While ((E)-3-Chloro-1-methyl-propenyl)-benzene shares structural similarities with its bromo, iodo, and fluoro analogs, it is unique in its reactivity and stability. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications. In contrast, the bromo and iodo analogs may exhibit higher reactivity, while the fluoro analog may offer greater stability but lower reactivity.
属性
分子式 |
C10H11Cl |
|---|---|
分子量 |
166.65 g/mol |
IUPAC 名称 |
[(E)-4-chlorobut-2-en-2-yl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
InChI 键 |
DRTWWVVORUNCJP-VQHVLOKHSA-N |
手性 SMILES |
C/C(=C\CCl)/C1=CC=CC=C1 |
规范 SMILES |
CC(=CCCl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


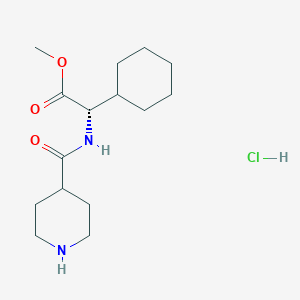
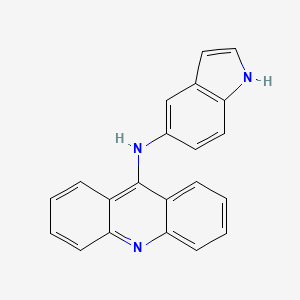
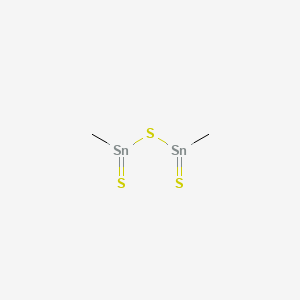
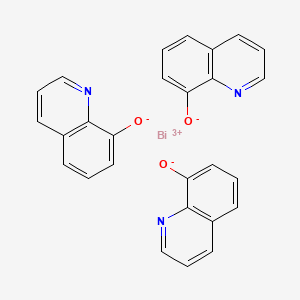
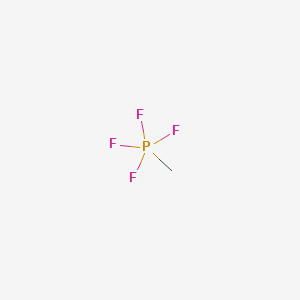
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)






